![molecular formula C15H14FN3O2 B2583510 N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide CAS No. 1465390-30-0](/img/structure/B2583510.png)
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide, also known as AZD5363, is a small molecule inhibitor of the AKT kinase pathway. This compound has been extensively studied for its potential as a cancer therapeutic agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Mécanisme D'action
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is a selective inhibitor of the AKT kinase pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism, and is frequently dysregulated in cancer cells. By inhibiting this pathway, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is able to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the AKT kinase pathway, it has also been shown to inhibit the mTOR pathway, which is another key pathway involved in the regulation of cell growth and survival. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to induce autophagy, which is a cellular process involved in the degradation of damaged or unnecessary cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide as a research tool is its selectivity for the AKT kinase pathway. This allows researchers to specifically target this pathway and study its effects on cancer cells. However, one limitation of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide and other cancer drugs. In addition, there is interest in studying the effects of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide on other cellular pathways, such as the PI3K pathway. Finally, there is interest in developing new formulations of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide involves a multi-step process that begins with the reaction of 6-fluoroquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form the desired product, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and ovarian cancer. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-6-fluoroquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-15(8-17,9-21-2)19-14(20)12-7-11(16)6-10-4-3-5-18-13(10)12/h3-7H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUIACZOUWFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.